S-Acetylcysteine ethylester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

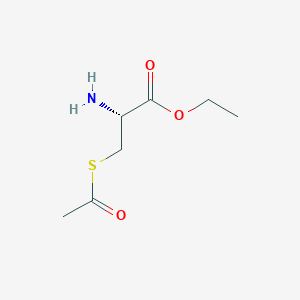

S-Acetylcysteine ethylester (SACET) is a synthetic cysteine derivative characterized by dual structural modifications: an S-acetyl group protecting the thiol (-SH) moiety and an ethyl ester replacing the carboxylic acid (-COOH) group. SACET has been investigated primarily for its UV radiation-protective efficacy, where its mechanism involves metabolic activation to release free thiols, which scavenge reactive oxygen species (ROS) and inhibit phototoxic drug binding to biomacromolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-Acetylcysteine ethylester is synthesized through the esterification of the carboxyl group of N-acetyl-L-cysteine . The process involves the use of anhydrides and liquid caustic soda as auxiliary materials . The production method includes steps such as acylation reaction, cooling and crystallization, centrifugal separation, and drying .

Industrial Production Methods: The industrial production of this compound involves the use of cysteine hydrochloride monohydrate as the main raw material . The process is carried out in a ceramic reaction kettle, followed by cooling in a reaction kettle, centrifugal separation, and vacuum drying . This method is advantageous due to its simplicity, low production cost, and high yield .

Chemical Reactions Analysis

Types of Reactions: S-Acetylcysteine ethylester undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Typically employs reducing agents like lithium aluminum hydride.

Substitution: Can occur under acidic or basic conditions, often using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include reduced or oxidized forms of the compound, depending on the specific reaction conditions .

Scientific Research Applications

Chemistry: S-Acetylcysteine ethylester is used as a precursor in the synthesis of various chemical compounds due to its reactive thiol group .

Biology: In biological research, it is utilized for its antioxidant properties, helping to reduce oxidative stress in cells .

Medicine: Medically, this compound is explored for its potential to increase glutathione levels in tissues, protect against oxidative damage, and serve as a mucolytic agent .

Industry: In the industrial sector, it is used in the formulation of pharmaceuticals and as an additive in various chemical processes .

Mechanism of Action

S-Acetylcysteine ethylester exerts its effects primarily through its ability to increase intracellular levels of N-acetyl-L-cysteine and cysteine . Once inside the cells, it is rapidly converted to these compounds, which then participate in the synthesis of glutathione, a critical antioxidant . This process helps in reducing oxidative stress and protecting cells from damage .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The structural variations among cysteine derivatives significantly influence their stability, bioavailability, and protective efficacy. Key compounds compared include:

Table 1: Structural and Molecular Comparison of Cysteine Derivatives

| Compound | Modifications | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| SACET | S-acetyl, ethyl ester | C₇H₁₁NO₃S | 189.23 |

| NACET | N-acetyl, ethyl ester | C₇H₁₁NO₃S | 189.23 |

| CYSET | Ethyl ester (no acetylation) | C₅H₉NO₂S | 147.19 |

| SNAC | N,S-diacetyl | C₇H₁₁NO₄S | 205.23 |

| SNACET | N,S-diacetyl, ethyl ester | C₉H₁₅NO₄S | 233.29 |

Key Observations :

- SACET vs. NACET : Both share the same molecular formula but differ in acetylation sites. SACET’s S-acetyl group delays thiol release until metabolic deacetylation, whereas NACET’s N-acetyl group leaves the thiol group (-SH) free, enabling immediate ROS scavenging .

- SACET vs. CYSET : The ethyl ester in both enhances lipophilicity, but CYSET’s free thiol allows rapid formation of disulfide bonds with epidermal proteins, prolonging its presence in the stratum corneum. SACET’s S-acetylation reduces this effect, shortening protection duration .

- SACET vs. SNACET : SNACET’s dual N,S-acetylation and ethyl ester may further stabilize the compound, but its larger size could hinder epidermal penetration compared to SACET .

UV Radiation Protection Efficacy

A study evaluating UV-protective efficacy ranked compounds based on their ability to inhibit irreversible binding of phototoxic drugs (8-MOP and CPZ) to rat epidermal biomacromolecules. The results are summarized below:

Table 2: Efficacy Ranking of Cysteine Derivatives in Total Epidermal Protection

| Efficacy Tier | Compounds |

|---|---|

| Highest | NACET, SNAC, NAC |

| Middle | SNACET, SNACA, SACET |

| Lowest | CYSET |

Mechanistic Insights :

- Free Thiol Availability: Compounds with free thiols (e.g., NAC, CYSET) exhibit prolonged protection due to disulfide bond formation with epidermal proteins.

- Metabolic Activation : NACET and SNAC outperform SACET in the viable epidermis due to optimized metabolic conversion and sustained thiol release. NACET’s N-acetyl group enhances stability without obstructing thiol activity, making it superior for deep epidermal layers .

Bioavailability and Stability

- Lipophilicity : Ethyl esterification increases membrane permeability, favoring topical delivery. SACET’s logP (estimated ~0.5) is higher than NAC (logP −1.8) but lower than SNACET due to fewer acetyl groups .

- Oxidation Resistance : S-acetylation in SACET protects the thiol from premature oxidation, enhancing shelf-life compared to CYSET. However, this requires in vivo deacetylation for activation, which may vary by tissue .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for S-Acetylcysteine ethylester, and how can reaction conditions be systematically optimized?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DOE) frameworks. For example, solvent selection should prioritize compatibility with acetyl and ethyl ester groups, while monitoring reaction progress via HPLC or NMR to quantify intermediates and byproducts. Reproducibility across laboratories demands rigorous documentation of purification steps (e.g., recrystallization solvents, column chromatography gradients) and validation using spectroscopic benchmarks .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

Methodological Answer: Combine complementary techniques: 1H/13C NMR for structural elucidation, FT-IR for functional group verification, and mass spectrometry for molecular weight confirmation. Conflicting data (e.g., unexpected peaks in NMR) should prompt purity reassessment via elemental analysis or chromatographic purity tests (HPLC-UV/ELSD). Cross-referencing with literature spectra of analogous thioesters can resolve ambiguities .

Q. What protocols ensure stability assessment of this compound under varying storage conditions?

Methodological Answer: Conduct accelerated stability studies under controlled humidity, temperature, and light exposure (ICH Q1A guidelines). Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free cysteine derivatives). Use kinetic modeling to extrapolate shelf-life, and validate findings with real-time stability data in inert atmospheres .

Q. How can researchers validate the purity of this compound batches for in vitro studies?

Methodological Answer: Implement orthogonal purity assays: (1) Quantitative NMR with internal standards, (2) HPLC with dual detection (UV and charged aerosol), and (3) melting point consistency. Discrepancies warrant repeat synthesis or advanced purification (e.g., preparative SFC) to exclude isomeric contaminants .

Q. What ethical considerations are critical when designing animal studies involving this compound?

Methodological Answer: Follow ARRIVE 2.0 guidelines for experimental rigor and transparency. Justify sample sizes via power analysis, minimize distress through dose titration, and include negative controls to distinguish compound-specific effects from systemic stress. Institutional Animal Care and Use Committee (IACUC) approval is mandatory, with detailed documentation of anesthesia, euthanasia, and post-mortem analysis protocols .

Advanced Research Questions

Q. How do discrepancies arise between in vitro antioxidant assays and in vivo pharmacokinetic profiles of this compound?

Methodological Answer: Address bioavailability limitations by comparing in vitro radical scavenging (e.g., DPPH/ORAC assays) with in vivo plasma metabolite profiling (LC-MS/MS). Incorporate physiologically relevant media (e.g., simulated gastric fluid) in vitro and use pharmacokinetic modeling (compartmental analysis) to correlate absorption rates with therapeutic efficacy .

Q. What computational strategies predict this compound’s reactivity in biological systems?

Methodological Answer: Use density functional theory (DFT) to model thiol-disulfide exchange kinetics and molecular dynamics (MD) simulations to assess membrane permeability. Validate predictions with experimental redox potential measurements (cyclic voltammetry) and cell-based assays (e.g., intracellular glutathione modulation) .

Q. How should meta-analyses reconcile contradictory findings on this compound’s antioxidant efficacy?

Methodological Answer: Apply PRISMA guidelines to systematically evaluate study quality, emphasizing blinding, sample size, and control groups. Use random-effects models to account for heterogeneity in experimental designs (e.g., cell lines, oxidative stress inducers). Sensitivity analyses should exclude studies with high risk of bias (e.g., unreported purity data) .

Q. What interdisciplinary approaches integrate this compound’s biochemical activity with structural dynamics?

Methodological Answer: Combine X-ray crystallography or cryo-EM to resolve binding conformations with stopped-flow kinetics to quantify reaction rates. Correlate structural data with in silico docking (AutoDock Vina) and functional readouts (e.g., enzyme inhibition assays) to map structure-activity relationships .

Q. Which statistical frameworks are robust for analyzing dose-dependent toxicity in this compound studies?

Methodological Answer: Employ benchmark dose (BMD) modeling or probit analysis to estimate LD50 values, ensuring confidence intervals account for interspecies variability. Pair with transcriptomic profiling (RNA-seq) to identify nonlinear response thresholds and pathway-specific effects. Validate models using Akaike’s Information Criterion (AIC) .

Properties

CAS No. |

89895-86-3 |

|---|---|

Molecular Formula |

C7H13NO3S |

Molecular Weight |

191.25 g/mol |

IUPAC Name |

ethyl (2R)-3-acetylsulfanyl-2-aminopropanoate |

InChI |

InChI=1S/C7H13NO3S/c1-3-11-7(10)6(8)4-12-5(2)9/h6H,3-4,8H2,1-2H3/t6-/m0/s1 |

InChI Key |

ZWHMJCUATABWOE-LURJTMIESA-N |

Isomeric SMILES |

CCOC(=O)[C@H](CSC(=O)C)N |

Canonical SMILES |

CCOC(=O)C(CSC(=O)C)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.